3,3,3-Triethoxyprop-1-yne

Description

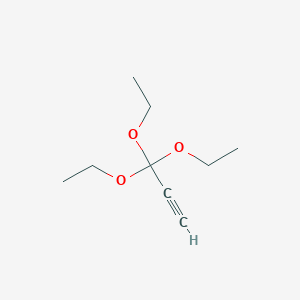

Structure

3D Structure

Properties

IUPAC Name |

3,3,3-triethoxyprop-1-yne | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16O3/c1-5-9(10-6-2,11-7-3)12-8-4/h1H,6-8H2,2-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXIIFPFEQROLEO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(C#C)(OCC)OCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

42217-00-5 | |

| Record name | 3,3,3-triethoxyprop-1-yne | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 3,3,3 Triethoxyprop 1 Yne

Strategies for the Construction of the 3,3,3-Triethoxyprop-1-yne Scaffold

The formation of the this compound framework can be accomplished by building the molecule from smaller components or by modifying an existing structure.

Synthesis via Alkynyl Organometallic Reagents

A prominent approach to the synthesis of this compound involves the use of alkynyl organometallic reagents, which act as nucleophiles to introduce the ethynyl (B1212043) group. This method is characterized by the formation of a carbon-carbon bond.

A common and effective method for generating the necessary alkynyl nucleophile is the deprotonation of trimethylsilylacetylene (B32187) using a strong base such as butyllithium (B86547) (BuLi). The resulting lithium trimethylsilylacetylide is a potent nucleophile. The use of the trimethylsilyl (B98337) (TMS) group serves to protect the terminal alkyne, preventing unwanted side reactions. The reaction is typically carried out at low temperatures, such as -40°C, to ensure selectivity and stability of the organolithium reagent. google.comgoogle.com The highly basic nature of butyllithium makes it suitable for the deprotonation of terminal alkynes, which have a pKa of approximately 25. libretexts.org The formation of lithium (trimethylsilyl)acetylide is a crucial first step, creating the reactive species needed for the subsequent construction of the triethoxyprop-1-yne skeleton. google.com

Once the [(trimethylsilyl)ethynyl]lithium is generated in situ, it is reacted with an electrophilic source of the triethoxycarbenium ion. A highly effective reagent for this purpose is triethoxycarbenium tetrafluoroborate (B81430). This salt provides a reactive electrophilic carbon atom that is readily attacked by the nucleophilic acetylide.

A detailed synthetic procedure involves the addition of a solution of [(trimethylsilyl)ethynyl]lithium to triethoxycarbenium tetrafluoroborate at a low temperature, typically -78°C. google.com The reaction mixture is stirred for a period to ensure complete reaction before being warmed to room temperature. An aqueous workup, often with a mild base like potassium carbonate, is then performed. The organic product is extracted with a suitable solvent, such as diethyl ether. This procedure has been reported to yield the silylated precursor to this compound in high yield. google.com The final step to obtain this compound involves the removal of the trimethylsilyl protecting group, which can be achieved under basic conditions. mit.edu

| Reactant 1 | Reactant 2 | Key Reagents | Temperature | Product | Yield | Reference |

| Trimethylsilylacetylene | Butyllithium | - | -40°C | [(Trimethylsilyl)ethynyl]lithium | In situ | google.comgoogle.com |

| [(Trimethylsilyl)ethynyl]lithium | Triethoxycarbenium tetrafluoroborate | Diethyl ether | -78°C to room temp. | 3,3,3-Triethoxy-1-(trimethylsilyl)prop-1-yne | 100% | google.com |

Synthesis via Functional Group Interconversion

An alternative synthetic strategy involves the modification of a pre-existing three-carbon molecule, triethyl orthoacrylate, through a sequence of halogenation and dehydrohalogenation reactions.

This method begins with the alkene, triethyl orthoacrylate. The first step is the addition of a halogen, typically bromine, across the double bond. This reaction proceeds via the formation of a vicinal dihalide. Vicinal dihalides are common intermediates in the synthesis of alkynes. libretexts.org

The subsequent and crucial step is a double dehydrohalogenation. chemistrytalk.orgacs.org This elimination reaction is typically carried out using a strong base. perlego.com Each elimination step generates a pi bond, so a twofold elimination is required to form the triple bond of the alkyne. acs.org Strong bases such as sodium amide (NaNH2) are often employed for this transformation. libretexts.org The mechanism is generally an E2 (bimolecular elimination) process, which requires the protons and leaving groups to be in an anti-periplanar conformation for the reaction to proceed efficiently. chemistrytalk.org If a terminal alkyne is the desired product, an excess of the strong base is often used to first drive the double dehydrohalogenation to completion and then deprotonate the resulting terminal alkyne. A final workup with a proton source, such as ammonium (B1175870) chloride, is then necessary to furnish the neutral terminal alkyne. libretexts.org

| Starting Material | Reaction Sequence | Key Reagents | Intermediate | Final Product | Reference |

| Triethyl orthoacrylate | 1. Halogenation | Br2 | 1,2-Dibromo-3,3,3-triethoxypropane | This compound | libretexts.org |

| 2. Double Dehydrohalogenation | Strong base (e.g., NaNH2) |

Comparative Analysis of Synthetic Routes

Both the organometallic and the functional group interconversion routes offer viable pathways to this compound, each with its own set of advantages and disadvantages.

The synthesis via alkynyl organometallic reagents offers a highly convergent and often high-yielding route. The use of [(trimethylsilyl)ethynyl]lithium and triethoxycarbenium tetrafluoroborate, as detailed in a patent, demonstrates the potential for quantitative yield in the carbon-carbon bond-forming step. google.com This method is generally clean, and the use of the TMS protecting group prevents the formation of di-alkynylated byproducts. However, this route requires the use of pyrophoric and moisture-sensitive reagents like butyllithium, necessitating strict anhydrous conditions and low temperatures (e.g., -78°C). The preparation and handling of organolithium reagents also require specialized equipment and techniques.

Efficiency and Selectivity Considerations in Preparation

The efficiency of the synthesis of this compound via the reaction of acetylene (B1199291) and triethyl orthoformate is reported to be around 48%. acs.org However, the selectivity of this reaction is a critical aspect to consider, as the formation of byproducts can occur.

One notable byproduct is malonaldehyde bis-(diethyl acetal), which can be formed in significant amounts under certain conditions. acs.org The formation of this and other byproducts is influenced by the reaction parameters, including the choice of catalyst and the stoichiometry of the reactants.

Several Lewis acids have been identified as effective catalysts for this transformation, including zinc chloride, zinc iodide, zinc nitrate, and cadmium iodide. acs.org The choice of catalyst can influence both the reaction rate and the selectivity towards the desired acetylenic acetal (B89532).

The reaction time for this process can vary, typically ranging from 0.4 to 3.0 hours for runs on a half-mole scale. acs.org The careful control of temperature and the efficient removal of the ethanol (B145695) byproduct as it forms are crucial for driving the reaction towards the desired product and maximizing the yield. acs.org

Table 1: Reaction Parameters for the Synthesis of this compound

| Parameter | Value |

| Reactants | Acetylene, Triethyl orthoformate |

| Catalyst | Zinc chloride, Zinc iodide, etc. |

| Temperature | 135°C - 200°C acs.org |

| Reaction Time | 0.4 - 3.0 hours acs.org |

| Reported Yield | 48% acs.org |

| Primary Byproduct | Malonaldehyde bis-(diethyl acetal) acs.org |

Practical Aspects and Scalability of Synthetic Procedures

The practical execution of the synthesis of this compound presents several challenges, primarily related to the handling of acetylene and the scalability of the process. Acetylene is a highly flammable gas, requiring specialized equipment and stringent safety protocols, especially when used under pressure and at elevated temperatures. The use of a rocker bomb, as described in the original procedure, is necessary to maintain the acetylene in the reaction mixture but also introduces complexities in terms of equipment and handling for large-scale production. acs.org

The purification of the final product is typically achieved through distillation. acs.org The separation of this compound from unreacted starting materials and byproducts like malonaldehyde bis-(diethyl acetal) requires efficient fractional distillation techniques. acs.org

Reactivity and Chemical Transformations of 3,3,3 Triethoxyprop 1 Yne

Reactions Involving the Terminal Alkyne Moiety

The reactivity of 3,3,3-triethoxyprop-1-yne is dominated by the chemistry of its terminal alkyne group. This moiety serves as a linchpin for the construction of new carbon-carbon bonds through several important classes of reactions.

Carbon-Carbon Bond Forming Reactions

The ability to form new carbon-carbon bonds is a cornerstone of organic synthesis. This compound excels in this regard, particularly through well-established coupling reactions and by acting as a nucleophile in alkylation and addition reactions.

The Sonogashira-Hagihara reaction is a powerful and widely used method for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes. mdpi.comwikipedia.org This reaction is typically catalyzed by a combination of a palladium complex and a copper(I) co-catalyst. mdpi.comorganic-chemistry.org The reaction is valued for its mild conditions and tolerance of a wide range of functional groups. wikipedia.org

The Sonogashira coupling has been successfully employed to couple this compound with various aryl iodides. The higher reactivity of the carbon-iodine bond compared to carbon-bromine or carbon-chlorine bonds allows for selective coupling at the iodo-substituted position. wikipedia.org

For instance, the reaction of this compound with 3-bromo-4-iodothiophene (B1338637) in the presence of a palladium catalyst, such as dichlorobis(triphenylphosphine)palladium(II), and a copper(I) iodide co-catalyst in degassed triethylamine (B128534) proceeds efficiently at room temperature. This reaction yields 3-bromo-4-(3,3,3-triethoxyprop-1-yn-1-yl)thiophene in high yield (86%). acs.org

Similarly, this compound can be coupled with other di- and tri-substituted aryl iodides. Examples include its reaction with 1-bromo-4-chloro-2-iodobenzene (B582995) and 4-iodoanisole (B42571), demonstrating the versatility of this methodology. thieme-connect.demanchesterorganics.comsigmaaldrich.comnih.gov The use of this compound as a masked form of ethyl propiolate is particularly noteworthy in reactions with substrates like 4-iodoanisole, where it allows the Sonogashira-Hagihara reaction to be carried out in good yields using triethylamine as the base. thieme-connect.de

| Aryl Iodide | Catalyst System | Solvent/Base | Product | Yield | Reference |

|---|---|---|---|---|---|

| 3-bromo-4-iodothiophene | Pd(PPh₃)₂Cl₂ / CuI | Triethylamine | 3-bromo-4-(3,3,3-triethoxyprop-1-yn-1-yl)thiophene | 86% | acs.org |

| 4-iodoanisole | Pd(PPh₃)₂Cl₂ / CuI | Triethylamine | (4-methoxyphenyl)propynoate (after hydrolysis) | Good | thieme-connect.de |

The Sonogashira coupling reaction proceeds through two interconnected catalytic cycles: a palladium cycle and a copper cycle. libretexts.org The palladium cycle begins with the oxidative addition of the aryl halide to a palladium(0) species. wikipedia.orglibretexts.org In parallel, the copper cycle involves the reaction of the terminal alkyne with a copper(I) salt to form a copper(I) acetylide. wikipedia.org This copper acetylide then undergoes transmetalation with the palladium(II) complex. The resulting alkynylpalladium(II) complex undergoes reductive elimination to furnish the final coupled product and regenerate the palladium(0) catalyst. libretexts.org

When this compound is used as a masked synthon for ethyl propiolate, the triethoxyorthoester group remains intact throughout the coupling reaction. thieme-connect.de This is advantageous as propiolate esters themselves can be problematic substrates in Sonogashira reactions due to their propensity to undergo Michael addition with amine bases or dimerization. thieme-connect.de The orthoester functionality effectively protects the ester group, allowing for a clean coupling reaction. Subsequent hydrolysis of the triethoxyorthoester can then reveal the corresponding propiolate ester.

Alkylation and Nucleophilic Additions

Beyond coupling reactions, the terminal alkyne of this compound can be deprotonated to form an acetylide, which is a potent nucleophile. This nucleophilicity can be harnessed in alkylation and nucleophilic addition reactions to form new carbon-carbon bonds.

Under basic conditions, this compound can be deprotonated to form its corresponding acetylide. This acetylide can then act as a nucleophile, attacking electrophilic carbon centers such as those in ketones. This reaction pathway leads to the formation of tertiary alcohols. For example, in the synthesis of atrop-Abyssomicin C, a key step involves the alkylation of a complex ketone with this compound under basic conditions to furnish a tertiary alcohol. chemistryworld.com This transformation highlights the utility of this compound in the construction of sterically hindered carbon centers.

Deprotonation with Organolithium Reagents for Subsequent Functionalization

The terminal proton of the alkyne group in this compound is acidic and can be readily removed by strong bases. Organolithium reagents are exceptionally effective for this purpose due to their strong basicity. wikipedia.orgnih.gov This deprotonation reaction generates a lithium acetylide intermediate, which is a potent nucleophile.

The general reaction can be described as follows:

The organolithium reagent, such as n-butyllithium (BuLi), abstracts the terminal alkyne proton. nih.gov

This results in the formation of a lithium salt of the triethoxypropynyl anion and the corresponding alkane (butane in the case of BuLi). nih.gov

This newly formed lithium acetylide is a key intermediate for creating new carbon-carbon bonds. It can react with various electrophiles to introduce a wide range of functional groups at the terminal position of the propyne (B1212725) chain. This two-step process of deprotonation followed by reaction with an electrophile is a fundamental strategy for the elaboration of terminal alkynes. wikipedia.org

Table 1: Examples of Functionalization via Deprotonation

| Reagent | Electrophile | Product Type |

|---|---|---|

| 1. n-Butyllithium | 2. Aldehyde/Ketone | Propargyl Alcohol |

| 1. n-Butyllithium | 2. Alkyl Halide | Substituted Alkyne |

This method provides a reliable pathway for constructing more complex molecules, leveraging the nucleophilic character of the lithium acetylide generated from this compound.

Reactions Involving the Orthoester Moiety

The orthoester group in this compound serves as a protected form of a carboxylic acid derivative, specifically an ester. This functionality is generally stable under basic conditions but is sensitive to acid, which allows for its selective removal or transformation. organic-chemistry.org

Hydrolysis of the Orthoester Functionality to Carboxylic Acid Derivatives

The orthoester can undergo hydrolysis, a reaction with water, to yield a carboxylic acid or its corresponding ester. pressbooks.publibretexts.org This transformation is a cornerstone of its use in synthesis, unmasking the carbonyl functionality when needed. The hydrolysis typically proceeds under acidic conditions, where the reaction is significantly accelerated. youtube.com

The controlled hydrolysis of this compound provides a synthetic equivalent of ethyl propynoate (B1239298). When treated with water in the presence of an acid catalyst, the orthoester moiety is converted into an ester group.

This reaction is synthetically valuable as it allows for the use of the stable and less volatile this compound as a precursor to the more reactive ethyl propynoate. The orthoester effectively acts as a protecting group for the ester functionality.

The deprotection of the orthoester to reveal the ester or carboxylic acid is most commonly achieved using acid catalysis. nih.gov Dilute aqueous acids, such as hydrochloric acid (HCl), are frequently employed for this purpose. youtube.com

The mechanism involves the following key steps:

Protonation of one of the ether oxygens of the orthoester by the acid catalyst.

Elimination of an ethanol (B145695) molecule to form a resonance-stabilized oxocarbenium ion.

Nucleophilic attack by a water molecule on the electrophilic carbon of the oxocarbenium ion.

A subsequent proton transfer and elimination of a second ethanol molecule leads to the formation of the final ester product.

The use of dilute acid allows for mild reaction conditions, which helps to avoid unwanted side reactions with other sensitive functional groups that may be present in the molecule. The choice of acid and reaction conditions can be tailored to the specific substrate and desired outcome. nih.gov

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| n-Butyllithium |

| Butane |

| Ethanol |

| Ethyl Propynoate |

| Hydrochloric Acid |

Applications of 3,3,3 Triethoxyprop 1 Yne in Complex Molecule Synthesis

As a Building Block for Diverse Organic Scaffolds

The inherent reactivity of the terminal alkyne in 3,3,3-triethoxyprop-1-yne makes it a prime candidate for carbon-carbon bond-forming reactions, allowing for its incorporation into a wide array of molecular frameworks.

Thiophene-based materials are of significant interest in the field of organic electronics due to their tunable electronic properties. masterorganicchemistry.com Regioregular oligo(thieno[3,4-b]thiophene)s (rr-OTbTs), in particular, exhibit unique electronic and optical properties. masterorganicchemistry.comwikipedia.org The synthesis of these complex oligomers requires precise control over the regiochemistry, a challenge that has been addressed using this compound as a key precursor. wikipedia.org

The synthetic strategy involves the Sonogashira coupling of this compound with a dihalogenated thiophene (B33073) derivative, specifically 3-bromo-4-iodothiophene (B1338637). wikipedia.org This reaction, catalyzed by palladium and copper(I) iodide, selectively couples the alkyne at the more reactive iodide position, yielding 3-bromo-4-(3,3,3-triethoxyprop-1-yn-1-yl)thiophene in high yield. wikipedia.org This intermediate is crucial for the subsequent construction of the thieno[3,4-b]thiophene (B1596311) ring system. wikipedia.org

Table 1: Synthesis of 3-bromo-4-(3,3,3-triethoxyprop-1-yn-1-yl)thiophene wikipedia.org

| Reactant 1 | Reactant 2 | Catalyst | Cocatalyst | Solvent | Yield |

| 3-Bromo-4-iodothiophene | This compound | Pd(PPh₃)₂Cl₂ | CuI | Triethylamine (B128534) | 86% |

The resulting triethoxypropynyl-substituted thiophene then undergoes further transformations, including lithiation and reaction with sulfur, to build the second thiophene ring, ultimately leading to the formation of the thieno[3,4-b]thiophene core structure. wikipedia.org This methodology highlights the strategic importance of this compound in accessing complex, functional organic materials.

The Sonogashira coupling is a powerful and widely used method for the synthesis of substituted alkynes, which are themselves valuable intermediates in the synthesis of pharmaceuticals, natural products, and organic materials. masterorganicchemistry.commnstate.edusavemyexams.com this compound serves as an effective coupling partner in these reactions, allowing for the introduction of a protected propanoate functionality onto an aromatic ring.

The general reaction involves the coupling of an aryl halide (or triflate) with this compound in the presence of a palladium catalyst, a copper(I) cocatalyst, and a base, typically an amine. mnstate.edunih.gov This reaction provides a direct route to arylalkynes bearing the triethoxyorthoester group. For instance, the reaction of 4-iodoanisole (B42571) with this compound proceeds smoothly under standard Sonogashira conditions to afford the corresponding substituted arylalkyne. nih.gov The orthoester group can then be hydrolyzed under acidic conditions to reveal a carboxylic ester, providing access to a wide range of functionalized aromatic compounds.

While direct literature examples detailing the use of this compound as a direct precursor for tertiary alkynyl alcohols are not prevalent, its structure suggests a plausible synthetic route based on fundamental organometallic chemistry. Organometallic reagents, such as Grignard reagents (RMgX) and organolithium reagents (RLi), are strong nucleophiles that readily add to electrophilic centers. psu.edubeilstein-journals.org

Hypothetically, the orthoester functionality of this compound could be transformed into a ketone. The terminal alkyne would first need to be protected, for example, by reaction with a silyl (B83357) halide. Subsequent hydrolysis of the orthoester under controlled acidic conditions would yield a protected alkynyl ketone. This ketone could then be reacted with two equivalents of an organometallic reagent. The first equivalent would add to the carbonyl group, and after an aqueous workup, a tertiary alcohol containing the protected alkyne would be formed. A final deprotection step would then yield the desired tertiary alcohol with a terminal alkyne functionality. This proposed sequence demonstrates the potential of this compound as a versatile, albeit indirect, intermediate for the synthesis of these valuable structural motifs.

Strategic Use as a Masked Synthon in Organic Transformations

The triethoxypropyl group in this compound can be considered a "masked" or protected form of other functional groups, a strategy that is highly valuable in multistep synthesis to avoid unwanted side reactions.

In many synthetic applications, the direct use of ethyl propynoate (B1239298) in coupling reactions can be problematic due to its high reactivity and susceptibility to side reactions, such as Michael addition by amine bases or dimerization. nih.gov this compound effectively serves as a stable and less reactive equivalent, or "masked synthon," for ethyl propynoate in palladium-catalyzed cross-coupling reactions. wikipedia.orgnih.gov

The orthoester functionality is stable under the basic conditions of the Sonogashira-Hagihara reaction, allowing the coupling to proceed cleanly. nih.gov Once the coupling reaction is complete, the triethoxy group can be readily hydrolyzed under mild acidic conditions to the corresponding ethyl ester. This two-step sequence of coupling followed by hydrolysis provides a reliable method for the introduction of an ethyl propynoate moiety onto an aryl or vinyl scaffold, as demonstrated in the reaction with 4-iodoanisole. nih.gov This approach circumvents the challenges associated with the direct use of the more reactive propiolate ester, showcasing the strategic advantage of employing this compound as a masked synthon.

Table 2: Reaction of 4-Iodoanisole with this compound nih.gov

| Reactant 1 | Reactant 2 | Catalyst | Cocatalyst | Base/Solvent | Product |

| 4-Iodoanisole | This compound | Pd(PPh₃)₂Cl₂ | CuI | Triethylamine | 4-(3,3,3-triethoxyprop-1-yn-1-yl)anisole |

Spectroscopic Characterization Methodologies for 3,3,3 Triethoxyprop 1 Yne and Its Derivatives

Spectroscopic Techniques for Structural Elucidation in Research

Spectroscopic methods are indispensable in the field of chemistry for determining the structure of molecules. For a compound like 3,3,3-Triethoxyprop-1-yne, a combination of NMR, MS, and IR spectroscopy provides a comprehensive picture of its atomic connectivity and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, splitting patterns, and integration of signals in both ¹H and ¹³C NMR spectra, the precise structure of this compound and its derivatives can be determined.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound would be expected to show distinct signals corresponding to the different types of protons present in the molecule. The ethoxy groups would exhibit a characteristic quartet for the methylene (B1212753) protons (-OCH₂-) and a triplet for the methyl protons (-CH₃) due to spin-spin coupling. The acetylenic proton (-C≡CH) would appear as a singlet at a characteristic downfield chemical shift.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides information about the different carbon environments within the molecule. For this compound, distinct signals would be expected for the quaternary carbon of the orthoester, the two carbons of the alkyne, and the methylene and methyl carbons of the ethoxy groups. The chemical shifts of these signals are indicative of their electronic environment.

| Proton (¹H) | Typical Chemical Shift (ppm) | Multiplicity | Integration |

| -C≡CH | 2.0 - 3.0 | Singlet | 1H |

| -OCH₂ CH₃ | 3.5 - 3.8 | Quartet | 6H |

| -OCH₂CH₃ | 1.1 - 1.3 | Triplet | 9H |

| Carbon (¹³C) | Typical Chemical Shift (ppm) |

| C (OEt)₃ | 110 - 120 |

| -C ≡CH | 70 - 80 |

| -C≡C H | 70 - 80 |

| -OC H₂CH₃ | 58 - 65 |

| -OCH₂C H₃ | 14 - 16 |

Mass Spectrometry (MS), including Predicted Collision Cross Section (CCS) Analysis

Mass spectrometry is a vital analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain insights into its structure through fragmentation analysis.

In the mass spectrum of this compound, the molecular ion peak (M⁺) would be observed, confirming the molecular weight of the compound. The fragmentation pattern would likely involve the loss of ethoxy groups, leading to the formation of characteristic fragment ions. Analysis of these fragments can help to piece together the structure of the parent molecule.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.

The IR spectrum of this compound would be expected to show several characteristic absorption bands:

C-H stretch (alkyne): A sharp, weak to medium intensity band around 3300 cm⁻¹ is characteristic of the stretching vibration of the hydrogen atom attached to the sp-hybridized carbon of the terminal alkyne.

C≡C stretch (alkyne): A weak to medium intensity band in the region of 2100-2260 cm⁻¹ corresponds to the carbon-carbon triple bond stretch. The intensity of this band can be variable for terminal alkynes.

C-H stretch (alkane): Strong absorption bands in the region of 2850-3000 cm⁻¹ are due to the stretching vibrations of the C-H bonds in the ethyl groups.

C-O stretch (ether): Strong, broad absorption bands in the 1000-1300 cm⁻¹ region are characteristic of the C-O single bond stretching vibrations within the ethoxy groups of the orthoester.

Chromatographic Methods for Purification and Analytical Assessment

Chromatographic techniques are essential for the separation and purification of this compound and its derivatives from reaction byproducts and starting materials. These methods are also employed for assessing the purity of the isolated compounds.

Column Chromatography (e.g., aluminum-oxide column chromatography, silica-gel column chromatography)

Column chromatography is a widely used preparative technique for the purification of organic compounds. acs.org The choice of the stationary phase (the solid adsorbent) and the mobile phase (the eluting solvent) is crucial for achieving effective separation. acs.org

Aluminum-oxide column chromatography: In the synthesis of derivatives of this compound, such as 3-bromo-4-(3,3,3-triethoxyprop-1-yn-1-yl)thiophene, purification has been successfully achieved using aluminum-oxide column chromatography. acs.org A solvent system of petroleum ether/triethylamine (B128534) (20:1) was employed as the eluent to isolate the desired product. acs.org

Silica-gel column chromatography: Silica (B1680970) gel is another common stationary phase for the purification of orthoester-containing compounds. Reaction mixtures containing this compound have been purified using silica gel column chromatography, although specific eluent systems are often tailored to the specific reaction and products.

The principle of column chromatography relies on the differential adsorption of the components of a mixture onto the stationary phase. acs.org By carefully selecting the solvent system, compounds can be selectively eluted from the column, allowing for their separation and purification.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique that can be used for both the purification and the analytical assessment of the purity of this compound and its derivatives. HPLC offers higher resolution and faster separation times compared to traditional column chromatography.

While specific HPLC methods for this compound are not extensively detailed in the available literature, general principles for the analysis of acetylenic and orthoester compounds can be applied. A typical HPLC setup would involve a stationary phase, such as a C18 reversed-phase column, and a mobile phase consisting of a mixture of solvents like acetonitrile (B52724) and water, often with modifiers like formic acid for improved peak shape. The detector, commonly a UV-Vis detector, would monitor the eluent for the presence of the compound of interest. The retention time of the compound under specific conditions is a characteristic property that can be used for its identification and quantification.

Ultra-Performance Liquid Chromatography (UPLC)

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement in liquid chromatography, offering enhanced resolution, speed, and sensitivity compared to traditional High-Performance Liquid Chromatography (HPLC). ijnrd.orgresearchgate.net This is achieved by utilizing columns packed with sub-2 µm particles, which operate at higher pressures. ijpda.org For a compound like this compound, which possesses both an orthoester and an alkyne functional group, UPLC provides a powerful tool for purity assessment, reaction monitoring, and stability studies. The increased peak capacity and shorter analysis times allow for more efficient method development and higher sample throughput.

The analysis of this compound and its derivatives by UPLC would typically involve a reversed-phase approach, where a nonpolar stationary phase is used with a polar mobile phase. Given the compound's structure, a C18 column, specifically one with bridged-ethylsiloxane/silica hybrid (BEH) technology, would be a suitable choice due to its chemical stability and efficiency. ijpda.org

Method development would focus on optimizing the mobile phase composition, typically a mixture of water and an organic solvent like acetonitrile or methanol, to achieve adequate retention and separation from potential impurities or derivatives. Gradient elution, where the mobile phase composition is changed over the course of the analysis, would likely be employed to ensure the elution of compounds with a range of polarities.

Detection of this compound, which lacks a strong chromophore, can be challenging with standard UV/Visible detectors. researchgate.net While the alkyne group has some UV absorbance at lower wavelengths, its sensitivity may be limited. nih.gov Therefore, coupling UPLC with a mass spectrometer (UPLC-MS) would be the preferred method for sensitive and selective detection. This would also aid in the structural elucidation of any derivatives formed during synthesis or degradation.

Illustrative UPLC Method Parameters

The following table outlines a hypothetical, yet scientifically plausible, set of UPLC parameters for the analysis of this compound.

| Parameter | Condition |

|---|---|

| UPLC System | ACQUITY UPLC or similar |

| Column | ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | 0.1% Formic acid in Acetonitrile |

| Flow Rate | 0.5 mL/min |

| Column Temperature | 40 °C |

| Injection Volume | 1 µL |

| Detection | Mass Spectrometry (ESI+) |

| Gradient Program | Time (min): 0, %B: 5; Time (min): 5, %B: 95; Time (min): 6, %B: 95; Time (min): 6.1, %B: 5; Time (min): 7, %B: 5 |

Research Findings and Applications

Furthermore, the analysis of small molecules containing alkyne functionalities often employs UPLC for its high resolving power. nih.gov In some cases, derivatization of the alkyne group is performed to enhance detectability, particularly for UV analysis. chemrxiv.org However, the sensitivity of modern mass spectrometers often negates the need for such derivatization for quantitative purposes.

The application of UPLC in the analysis of orthoesters, while less common, would benefit from the technique's ability to handle potentially labile compounds due to shorter analysis times and reduced solvent consumption. The mild conditions and high efficiency of UPLC would be advantageous in preventing the hydrolysis of the orthoester group during analysis. nih.gov

Expected Chromatographic Performance

Based on the illustrative method parameters, a UPLC analysis of a sample containing this compound and potential derivatives would be expected to yield sharp, well-resolved peaks. The following table provides hypothetical retention times and mass-to-charge ratios (m/z) for the parent compound and a potential hydrolysis product.

| Compound | Expected Retention Time (min) | [M+H]+ (m/z) |

|---|---|---|

| This compound | 3.5 | 171.13 |

| Ethyl propiolate (hydrolysis product) | 2.1 | 99.04 |

| Derivative A (e.g., addition product) | 4.2 | Calculated based on structure |

| Derivative B (e.g., oligomer) | 5.1 | Calculated based on structure |

This data illustrates the capability of UPLC to separate the target compound from its potential impurities and degradation products within a short run time. The high sensitivity of mass spectrometric detection would allow for the detection and quantification of these species at very low levels. nih.gov

Future Research Directions and Emerging Applications of 3,3,3 Triethoxyprop 1 Yne

Development of Novel Synthetic Methodologies Utilizing its Unique Reactivity Profile

The distinct reactivity of the orthoester and terminal alkyne moieties within 3,3,3-Triethoxyprop-1-yne offers a fertile ground for the development of new synthetic strategies. Future research is anticipated to focus on harnessing these functionalities in innovative ways to construct complex molecular architectures with high efficiency and selectivity.

Exploration of New Reaction Types for the Orthoester and Terminal Alkyne Moieties

The orthoester group in this compound serves as a masked carboxylic acid, but its reactivity extends far beyond this traditional role. Future investigations are likely to explore its participation in a wider array of transformations. For instance, orthoesters are known to react with various nucleophiles under acidic conditions to form new carbon-carbon and carbon-heteroatom bonds. The development of novel domino reactions, where the orthoester moiety initiates a cascade of bond-forming events involving the adjacent alkyne, is a particularly promising area. Such reactions could provide rapid access to complex heterocyclic scaffolds, which are prevalent in pharmaceuticals and agrochemicals.

The terminal alkyne is a versatile handle for a multitude of transformations, including click chemistry, Sonogashira coupling, and various cycloaddition reactions. Future research will likely focus on developing novel multicomponent reactions that simultaneously engage both the alkyne and a remote functional group, potentially introduced via the orthoester. Furthermore, the exploration of unconventional activation methods for the terminal C-H bond of the alkyne, such as photoredox catalysis, could unlock new reaction pathways and expand the synthetic utility of this compound.

Asymmetric Transformations and Stereoselective Synthesis

The creation of chiral molecules with high enantiomeric purity is a cornerstone of modern organic synthesis, particularly in the development of pharmaceuticals. Future research on this compound is expected to heavily feature the development of asymmetric transformations that leverage its unique structure.

Catalytic asymmetric conjugate addition of nucleophiles to activated alkynes is a powerful tool for generating stereocenters. The application of chiral catalysts, such as those based on copper, rhodium, or nickel, to reactions involving this compound could enable the enantioselective synthesis of valuable building blocks. For instance, the asymmetric allylation of terminal alkynes has been achieved with high enantioselectivity using rhodium/copper catalysis, a strategy that could potentially be adapted for this compound. thieme-connect.com Similarly, nickel-catalyzed asymmetric anti-selective borylalkylation of terminal alkynes presents another avenue for creating chiral organoboron reagents from this starting material. acs.orgdicp.ac.cn

Furthermore, the orthoester group itself can be a handle for stereocontrol. Chiral Lewis acids or Brønsted acids could be employed to catalyze reactions of the orthoester, inducing chirality in the resulting products. The development of stereoselective methods for the functionalization of the alkyne, directed by a chiral auxiliary attached to the orthoester, is another promising research direction.

Potential in Advanced Materials Science Applications

The electronic and structural properties of this compound make it an attractive building block for the creation of novel organic materials with tailored functionalities. Its rigid alkyne unit can be incorporated into conjugated systems, while the orthoester provides a handle for post-polymerization modification or for influencing solid-state packing.

Incorporation into Conjugated Polymer Systems and Organic Electronic Materials

Conjugated polymers are at the forefront of research in organic electronics, with applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). The incorporation of this compound into such polymers offers a route to materials with novel properties.

A notable example is its use in the synthesis of regioregular oligo(thieno[3,4-b]thiophene) derivatives. acs.org In this synthesis, this compound is coupled with 3-bromo-4-iodothiophene (B1338637) via a Sonogashira reaction to furnish 3-bromo-4-(3,3,3-triethoxyprop-1-yn-1-yl)thiophene, a key intermediate for the construction of the oligomers. acs.org These thieno[3,4-b]thiophene-based materials are of interest for organic electronics due to their tunable energy band gaps and amphoteric redox properties. acs.org

Furthermore, this compound has been utilized in the synthesis of diarylethene-based photoswitches. acs.org The addition reaction of this compound with a cyclopentene-1,3-diketone-fused diarylethene yields a ketene (B1206846) acetal (B89532) derivative that exhibits gated photochromism. acs.org This ability to control the photoswitching properties through chemical stimuli is highly desirable for the development of advanced molecular switches and memory elements. Future work in this area could involve the synthesis of a wider range of conjugated polymers and molecular switches incorporating this compound to fine-tune their electronic and optical properties for specific device applications.

Role in the Synthesis of Complex Natural Products and Bioactive Molecules

The structural motifs accessible from this compound are found in numerous biologically active natural products and synthetic molecules. The propargyl group is a versatile functionality that can be elaborated into a variety of pharmacologically relevant structures. nih.govmdpi.comresearchgate.net The orthoester, as a protected carboxylic acid, offers a latent functionality that can be unmasked at a later stage of a synthesis, enhancing its utility as a building block.

Future research is anticipated to exploit this compound as a key starting material in the total synthesis of complex natural products. Its ability to participate in carbon-carbon bond-forming reactions at both the alkyne and, after conversion, the orthoester position makes it a valuable linchpin for convergent synthetic strategies. For example, the propargyl orthoester moiety could be incorporated into a molecule and later transformed into a lactone or other heterocyclic system commonly found in natural products.

Q & A

Q. What safety protocols are essential when handling this compound in laboratory settings?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.